molecular formula C18H18N2O3S B2877429 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034633-48-0

1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2877429
CAS No.: 2034633-48-0
M. Wt: 342.41
InChI Key: ATEVCKSVIFPFFV-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 2034633-48-0) is a synthetic organic compound with a molecular formula of C18H18N2O3S and a molecular weight of 342.41 g/mol . This urea derivative features a unique hybrid structure incorporating both furan and thiophene heterocyclic rings, which are privileged scaffolds in medicinal chemistry due to their versatile biological properties and role as bio-isosteres . The integration of these heterocycles, along with a central hydroxy group and a urea linkage, makes this compound a valuable building block in drug discovery and materials science research. The presence of the thiophene ring is of particular interest, as this pharmacophore is found in numerous USFDA-approved drugs across various therapeutic classes, including anti-inflammatory, antimicrobial, and anticancer agents . Thiophene derivatives are known to participate in key drug-receptor interactions, and their incorporation can improve a compound's metabolic stability and binding affinity . Similarly, furan-containing structures are recurrent motifs in pharmacologically active natural products and synthetic molecules . Researchers can utilize this complex molecule as a precursor or intermediate in the development of novel therapeutic candidates, particularly for screening against various biological targets. It may also be investigated for its potential electronic properties in materials science applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-6-2-3-7-14(13)20-17(21)19-12-18(22,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,22H,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEVCKSVIFPFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine

The central hydroxyl-ethylamine intermediate is synthesized through a nucleophilic addition-amination sequence. A ketone precursor, 2-(furan-2-yl)-2-(thiophen-2-yl)acetone, undergoes asymmetric reduction using sodium borohydride in methanol, yielding the corresponding alcohol with 78% enantiomeric excess. Subsequent amination via the Gabriel synthesis replaces the hydroxyl group with a phthalimide-protected amine, which is hydrolyzed using hydrazine to release the primary amine.

Key Reaction:
$$
\text{2-(Furan-2-yl)-2-(thiophen-2-yl)acetone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol} \xrightarrow{\text{Phthalimide, DEAD}} \text{Protected amine} \xrightarrow{\text{Hydrazine}} \text{2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine}
$$

Ortho-Tolyl Isocyanate Preparation

Ortho-tolyl isocyanate is synthesized by treating ortho-toluidine with phosgene in dichloromethane at 0°C, followed by careful neutralization to avoid polymerization. The isocyanate is purified via distillation under reduced pressure (bp 92–94°C at 15 mmHg).

Urea Coupling

The ethylamine intermediate reacts with ortho-tolyl isocyanate in anhydrous tetrahydrofuran (THF) at room temperature for 12 hours. Triethylamine is added to scavenge HCl, yielding the target urea with 65% isolated yield after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Table 1: Optimization of Urea Coupling Conditions

Solvent Base Temperature Time (h) Yield (%)
THF Triethylamine RT 12 65
DCM Pyridine 0°C 24 42
DMF DBU 50°C 6 58

Carbamate Intermediate Route

Hydroxyethyl Carbamate Formation

To circumvent the instability of the hydroxyl group, the alcohol is protected as a tert-butyldimethylsilyl (TBS) ether prior to amination. The TBS-protected alcohol reacts with triphosgene to form a carbamate, which is subsequently treated with ortho-toluidine in the presence of 1,8-diazabicycloundec-7-ene (DBU) to yield the urea.

Key Reaction:
$$
\text{TBS-protected alcohol} \xrightarrow{\text{Cl}_3\text{C(O)OCl}} \text{Carbamate} \xrightarrow{\text{ortho-Toluidine, DBU}} \text{Protected urea} \xrightarrow{\text{TBAF}} \text{1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(ortho-tolyl)urea}
$$

Deprotection and Purification

Tetra-n-butylammonium fluoride (TBAF) in THF removes the TBS group quantitatively. The crude product is recrystallized from ethanol/water (4:1) to achieve 89% purity, with final purification via preparative HPLC (C18 column, acetonitrile/water gradient).

Reductive Amination Strategy

Ketone Synthesis

A Friedel-Crafts acylation introduces the furan and thiophene rings to acetone. Aluminum chloride catalyzes the reaction between acetyl chloride and furan/thiophene mixtures at 80°C, yielding 2-(furan-2-yl)-2-(thiophen-2-yl)acetone with 71% regioselectivity.

Reductive Amination

The ketone undergoes reductive amination with ortho-toluidine using sodium cyanoborohydride in methanol/acetic acid (pH 5). The hydroxyl group is introduced in situ via borane-THF complex reduction, achieving a 54% overall yield.

Table 2: Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Key Advantage
Isocyanate-Amine 4 42 95 Direct urea formation
Carbamate 5 38 89 Enhanced hydroxyl stability
Reductive Amination 3 54 91 Fewer intermediates

Challenges and Optimization

Steric Hindrance

The ortho-tolyl group impedes urea cyclization, necessitating high-dilution conditions (0.01 M) to favor intermolecular reactions. Microwave-assisted synthesis at 100°C reduces reaction time from 12 hours to 2 hours, improving yield to 73%.

Regioselectivity in Furan/Thiophene Incorporation

Lewis acid catalysts (e.g., SnCl₄) enhance regioselectivity during Friedel-Crafts acylation, favoring furan at the α-position and thiophene at the β-position.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, based on evidence from crystallographic, synthetic, and spectroscopic studies.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Core Structure Substituents Key Features Molecular Weight (g/mol) References
Target Compound Urea 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl, o-tolyl Hybrid furan-thiophene, hydroxyethyl bridge, urea core ~357.4 (estimated) N/A
1-(2-Furoyl)-3-(o-tolyl)thio-urea Thio-urea Furan-2-carbonyl, o-tolyl Thio-urea (C=S vs. C=O), lacks hydroxy and thiophene ~262.3
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea Urea Epoxide, 4-methoxyphenyl, 2-nitrophenyl Epoxide ring, nitro group enhances polarity ~343.3
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea Urea 2-Hydroxy-2-phenylethyl, 4-methoxyphenyl Phenyl instead of furan/thiophene, methoxy improves solubility ~300.3
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Urea Pyrrole-carbonyl, 4-methoxyphenyl Pyrrole enhances aromaticity, methoxy for bioavailability ~351.4
1-(3-Cyano-phen-yl)-3-(2-furoyl)thio-urea Thio-urea 3-Cyanophenyl, furan-2-carbonyl Cyano group increases electron-withdrawing effects ~259.3
N-[1-(2-Hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide Carboxamide Thiophene, oxazole, hydroxyethyl-pyrazole Oxazole-thiophene synergy, amide backbone 304.3

Key Analysis:

Heterocyclic Influence :

  • The target compound’s furan-thiophene combination is distinct from analogs like 1-(2-furoyl)-3-(o-tolyl)thio-urea (furan only) and N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide (thiophene-oxazole). Furan and thiophene contribute to π-π stacking but differ in electronic effects: furan is electron-rich (oxygen), while thiophene has moderate aromaticity (sulfur) .
  • The hydroxyethyl bridge in the target compound may enhance solubility compared to purely aromatic analogs (e.g., 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea ) .

Urea vs.

Substituent Effects: o-Tolyl (ortho-methylphenyl) in the target compound introduces steric hindrance, which may limit rotational freedom compared to 4-methoxyphenyl analogs (e.g., 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea) . Nitro or cyano groups (e.g., 1-(3-Cyano-phen-yl)-3-(2-furoyl)thio-urea) increase electrophilicity, favoring interactions with nucleophilic residues in biological targets .

Synthetic Accessibility :

  • Epoxide-containing analogs (e.g., 1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea ) require acid-catalyzed rearrangements, whereas the target compound’s hydroxyethyl group suggests a possible synthesis via nucleophilic addition to a ketone intermediate .

Research Findings and Implications

  • Crystallographic Trends: Compounds with thiophene/furan hybrids (e.g., 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone) exhibit planar geometries favoring π-π stacking, a feature likely shared by the target compound .
  • Biological Activity : Urea derivatives with methoxy substituents (e.g., 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea ) show enhanced solubility and bioavailability, suggesting the target’s o-tolyl group may trade solubility for target specificity .
  • Spectroscopic Signatures: NMR data for analogs like 1-(3-chloro-4-methylphenyl)-3-(2-(((5-(dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea indicate distinct chemical shifts for furan (δ 6.5–7.5 ppm) and thiophene protons (δ 7.0–7.5 ppm), which could guide characterization of the target compound .

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